molecular formula C8H13NO4 B2808445 Ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate CAS No. 1072071-42-1

Ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate

Cat. No.: B2808445
CAS No.: 1072071-42-1
M. Wt: 187.195
InChI Key: CBVYRJDIPMHKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate is a chemical compound with a piperidine ring structure. It is known for its versatile applications in organic synthesis and pharmaceutical research. This compound is often used as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate can be synthesized through several methods. One common approach involves the Horner-Emmons condensation of N-tert.-butyloxycarbonyl-beta alaninal with the appropriate substituted triethyl phosphonacetate . Another method utilizes commercially available 3-carbethoxy-2-piperidone as a starting material .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: This compound is used in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It is a precursor in the development of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: It is utilized in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, influencing various biochemical pathways. The exact mechanism depends on the context of its application, such as its role in drug development or enzyme studies.

Comparison with Similar Compounds

Ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields.

Properties

IUPAC Name

ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-2-13-7(11)8(12)4-3-5-9-6(8)10/h12H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVYRJDIPMHKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCNC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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